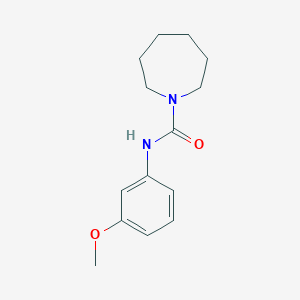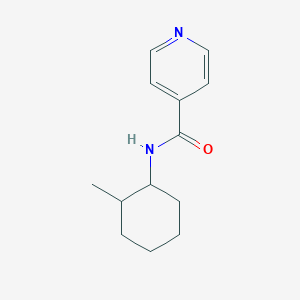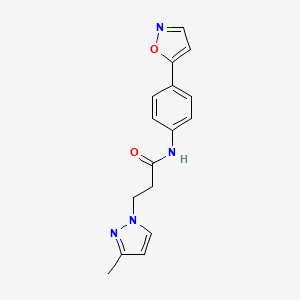![molecular formula C22H19ClN4O2S2 B7469825 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)
4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been found to have activity against various targets, including kinases, phosphodiesterases, and proteases.
Biochemical and Physiological Effects:
4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to have antibacterial activity against various drug-resistant strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline in lab experiments include its high potency, selectivity, and broad range of activity against various targets. Additionally, this compound has been extensively studied, and various modifications have been made to improve its yield and purity. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline. One direction is to further study the mechanism of action of this compound and identify its specific targets. Another direction is to study the potential applications of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further modifications of this compound may lead to the development of more potent and selective compounds with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline involves a multi-step process. The first step involves the synthesis of 4-(4-chlorophenyl)sulfonylpiperazine, which is then reacted with 2-thiophenecarboxaldehyde to form the intermediate product. The intermediate product is then reacted with 2-aminobenzonitrile to form the final product, 4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease, where it has been found to have neuroprotective effects. Additionally, this compound has been studied for its potential applications in the field of drug discovery, where it has been found to have activity against various drug-resistant strains of bacteria.
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S2/c23-16-7-9-17(10-8-16)31(28,29)27-13-11-26(12-14-27)22-18-4-1-2-5-19(18)24-21(25-22)20-6-3-15-30-20/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQACZDRZNCJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CS4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)

![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)



![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)
![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)